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Compound of Interest

Compound Name: 3-(Benzyloxy)butan-2-one
CAS No.: 113133-46-3
Cat. No.: B1278772
Get Quote
. J

Executive Summary

3-(Benzyloxy)butan-2-one (CAS: 98168-70-8) is a pivotal chiral building block in organic
synthesis, frequently employed in the construction of polyketides, stereoselective aldol
reactions, and the development of pharmaceutical intermediates.[1][2][3][4] Structurally, it
consists of a 2-butanone backbone with a benzyloxy protecting group at the

-position (C3). Its utility stems from the ability to unmask the hydroxyl group via hydrogenolysis
after skeletal construction is complete.

This technical guide provides a rigorous spectroscopic characterization of the compound,
detailing Nuclear Magnetic Resonance (

H and

C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. It is designed to serve
as a reference standard for researchers validating the identity and purity of this intermediate.
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Chemical Identity & Physicochemical Properties[1]

[li6]7]

Property Data

IUPAC Name 3-(Benzyloxy)butan-2-one
CAS Number 98168-70-8

Molecular Formula

Molecular Weight 178.23 g/mol

Physical State

Colorless to pale yellow oil

Contains one stereocenter at C3. (Available as

Chirality
racemate, (R), or (S))
Boiling Point ~110-115 °C (at 2 mmHg)
Soluble in
Solubility

, Acetone, Ethyl Acetate

Synthetic Pathway & Context

Understanding the synthesis is critical for interpreting spectroscopic impurities (e.g., residual

benzyl bromide or toluene). The standard preparation involves the Williamson ether synthesis

of 3-hydroxybutan-2-one (acetoin) with benzyl bromide, often mediated by silver(l) oxide (

) to prevent racemization or side reactions associated with strong bases.

Workflow Diagram: Synthesis of 3-(Benzyloxy)butan-2-

one
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3-Hydroxybutan-2-one
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Caption: Silver-mediated benzylation of acetoin to yield 3-(benzyloxy)butan-2-one.

Spectroscopic Characterization
Proton NMR ( H NMR)
The

H NMR spectrum is characterized by the distinct benzylic system and the chiral methine proton.

e Solvent:

[5]

e Frequency: 400 MHz (Recommended)[5]
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Shift ( o ) ) Structural
Multiplicity Integration Assignment

. ppm) Insight

Phenyl group
_ protons
7.30-7.40 Multiplet (m) 5H
(ortho/meta/para

overlap).

Benzylic protons
are
diastereotopic
due to the

AB Quartet ( adjacent chiral

4.55 2H center at C3.

Hz) They often
appear as two
doublets or a
guartet rather

than a singlet.

The methine
proton.
Deshielded by
both the oxygen

Quartet (
3.92 1H
Hz)
and the carbonyl

group.

Methyl ketone.

Characteristic
2.20 Singlet (s) 3H singlet for methyl

alphato a

carbonyl.

Doublet ( Terminal methyl
1.35 3H group coupled to
Hz) the C3 methine.
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Expert Insight: The splitting of the benzylic protons (~4.55 ppm) is a key purity indicator. If this

signal appears as a sharp singlet, it may indicate rapid exchange or lack of chiral resolution,

but in high-field NMR, the diastereotopic nature (AB system) is usually resolved.

Carbon-13 NMR ( C NMR)

The

C spectrum confirms the skeletal structure, specifically the ketone carbonyl and the ether

linkage.
Shift (
Assignment Notes
» Ppm)
Typical aliphatic
211.
> (Ketone) ketone shift.
Quaternary aromatic
137.5 Ar- carbon attached to the
methylene.
Ar- Typical aromatic

128.5, 127.9, 127.8

signals.

Methine carbon.

Significantly downfield
83.2 due to direct
attachment to
Oxygen.
71.8 Benzylic methylene.
25.5 Methyl ketone carbon.
Terminal methyl
17.8

carbon.

Infrared Spectroscopy (FT-IR)

e Method: Thin film (neat) on NaCl or KBr plates.
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Wavenumber (

Intensity Assignment Functional Group
)
3060, 3030 Weak stretch (sp2) Aromatic ring protons.
) Alkyl chains

2980, 2935 Medium stretch (sp3) (methylimethine).
Key Diagnostic:

1715-1718 Strong stretch Saturated acyclic
ketone.
Aliphatic ether

1105 - 1115 Strong stretch linkage
Monosubstituted

740, 698 Medium bend benzene ring (out-of-

plane).

Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the benzyl cation (tropylium ion) and

the cleavage alpha to the carbonyl.

Key Fragments:

m/z 178: Molecular lon (

). Usually weak or absent.

m/z 135: Loss of Acetyl group (

).

m/z 91:Base Peak. Tropylium ion (

).

m/z 43: Acetyl cation (
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Fragmentation Logic Diagram

Molecular lon
[M]+ ¢ (m/z 178)

Alpha Cleavage C-0O Bond Cleavage

e T E N —— Tropylium lon
1 |
?(C;ﬁgl gf‘g?f | Ether Radical ! [CTHT7]+
(miz ;3) | [Bn-O-CH-CH3]Je | (m/z 91)
e (Base Peak)
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Caption: Primary EI-MS fragmentation pathways for 3-(benzyloxy)butan-2-one.

Quality Control & Troubleshooting

When analyzing synthetic samples of 3-(benzyloxy)butan-2-one, researchers should be
vigilant for specific impurities that complicate spectral interpretation.

» Residual Benzyl Bromide: Look for a singlet at

4.50 ppm in

H NMR (distinct from the product's AB quartet) and a triplet at
3.40 ppm (if

protons are shifted).

o Acetoin Dimer: Acetoin can dimerize. Look for broad signals around

3.5-4.2 ppm.
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e Benzyl Alcohol: A common hydrolysis byproduct. Look for a singlet at
4.6 ppm and aromatic signals that do not integrate perfectly with the ketone methine.
Protocol Validation: To confirm the integrity of the ether linkage, a simple

shake test in NMR is recommended. The methine proton at

3.92 should not exchange (disappear), whereas any residual acetoin hydroxyl proton would
exchange.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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